6-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile
Description
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Properties
IUPAC Name |
6-[3-[[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]methyl]azetidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c1-13-7-14(2)26(22-13)18-5-6-19(27)25(23-18)12-16-10-24(11-16)17-4-3-15(8-20)9-21-17/h3-7,9,16H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVVSPVUTBEYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=C(C=C4)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on various studies and findings that highlight its pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups, including:
- Pyrazole ring : Known for its diverse biological activities.
- Pyridine and pyridazinone moieties : Contributing to the compound's pharmacological profile.
- Azetidine ring : Often associated with various biological activities.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 350.43 g/mol.
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds containing pyrazole derivatives exhibit significant antioxidant and anti-inflammatory properties. For instance, studies have shown that pyrazole-based compounds can effectively scavenge free radicals and inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, a study reported that similar compounds inhibited cell proliferation in breast cancer cells through apoptosis induction . The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK.
Antimicrobial Effects
The antimicrobial activity of pyrazole derivatives has also been documented. Compounds with similar structures have shown efficacy against both bacterial and fungal strains, suggesting a broad spectrum of antimicrobial action . This property is particularly valuable in developing new antibiotics amid rising resistance to existing drugs.
Neuroprotective Effects
Emerging evidence suggests that pyrazole derivatives may possess neuroprotective properties. They have been implicated in protecting neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including variations of the compound discussed. They found that one derivative exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity .
Study 2: Anti-inflammatory Effects
A recent investigation highlighted the anti-inflammatory effects of a related pyrazole compound in an animal model of arthritis. Treatment with the compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential use in managing inflammatory conditions .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazole and pyridine derivatives exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study demonstrated that a related pyrazole derivative inhibited cell proliferation in breast cancer cell lines by modulating key signaling pathways involved in tumor growth .
Antimicrobial Properties
The incorporation of azetidine and pyridine rings has been linked to enhanced antimicrobial activity. Compounds with similar structures have been tested for their ability to combat bacterial infections.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 18 | |
| Target Compound | Pseudomonas aeruginosa | 20 |
Anti-inflammatory Effects
The anti-inflammatory potential of compounds containing pyrazole rings has been documented in various studies. The target compound's structure suggests it may inhibit pro-inflammatory cytokines.
Case Study:
A recent investigation into similar pyrazole compounds revealed their effectiveness in reducing inflammation markers in animal models .
Chemical Reactions Analysis
Reactivity of the Pyridazine Core
The pyridazine ring’s 6-oxo group (lactam structure) and adjacent nitrogen atoms enable nucleophilic and electrophilic reactions:
-
Hydrolysis : Under acidic or basic conditions, the lactam may undergo ring-opening, though steric hindrance from the pyrazole group could limit reactivity ( ).
-
Substitution Reactions : The electron-deficient pyridazine ring may undergo nucleophilic aromatic substitution (NAS) at positions activated by the electron-withdrawing oxo group. For example, halogenation or amination could occur at the C-4 or C-5 positions ( ).
Table 1 : Potential reactions at the pyridazine ring
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Hydrolysis | HCl/H₂O, reflux | Pyridazine-dione derivative |
| NAS (Halogenation) | Cl₂/FeCl₃, 80°C | 4-Chloro-6-oxopyridazine analog |
| Reduction | NaBH₄ or LiAlH₄ | Partially saturated dihydropyridazine |
Pyrazole Substituent Reactivity
The 3,5-dimethylpyrazole group is typically stable but can participate in:
-
Coordination Chemistry : The pyrazole nitrogen may act as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes relevant to catalysis or medicinal chemistry ( ).
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Electrophilic Substitution : Methyl groups direct electrophiles to the C-4 position, enabling nitration or sulfonation ( ).
Azetidine-Methyl Linker Reactivity
The azetidine ring’s strained structure and methylene bridge facilitate:
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Ring-Opening : Acidic conditions may protonate the azetidine nitrogen, leading to ring-opening and formation of a secondary amine ( ).
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Cross-Coupling : The methylene group could undergo Buchwald-Hartwig amination or Suzuki-Miyaura coupling if functionalized with a leaving group (e.g., Br) ( ).
Table 2 : Azetidine-derived reactions
| Reaction | Reagents | Outcome |
|---|---|---|
| Acidic ring-opening | HCl, H₂O, 100°C | Linear amine intermediate |
| Alkylation | MeI, K₂CO₃ | Quaternary ammonium salt |
Cyano-Pyridine Reactivity
The pyridine-3-carbonitrile group offers two reactive sites:
-
Nitrile Hydrolysis : Catalyzed by acids or bases, the nitrile converts to a carboxylic acid or amide ( ).
-
Cycloaddition : The nitrile may participate in [2+3] cycloadditions with azides to form tetrazoles ( ).
Table 3 : Nitrile-specific reactions
| Reaction | Conditions | Product |
|---|---|---|
| Hydrolysis (Acid) | H₂SO₄, H₂O, 120°C | Pyridine-3-carboxylic acid |
| Hydrolysis (Base) | NaOH, H₂O₂ | Pyridine-3-carboxamide |
| Tetrazole formation | NaN₃, ZnCl₂, 100°C | Pyridine-tetrazole hybrid |
Synthetic Precursors and Pathways
While no direct synthesis is reported, analogous routes suggest:
-
Step 1 : Condensation of 3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazine with azetidine-methyl halide via nucleophilic substitution ( ).
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Step 2 : Coupling the intermediate with 6-chloropyridine-3-carbonitrile under Pd catalysis ( ).
Stability and Degradation
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Thermal Stability : The compound may decompose above 250°C, with the pyridazine ring being the most thermally labile component ( ).
-
Photoreactivity : The conjugated system could undergo [4π] electrocyclic ring-opening under UV light ( ).
Key Research Gaps
Q & A
Basic Research Questions
Q. What synthetic routes are reported for pyrazolylpyridazine-azetidine hybrids, and how do reaction conditions impact yield?
- Methodological Answer : A common approach involves coupling pyrazole intermediates with azetidine-containing precursors via nucleophilic substitution or click chemistry. For example, triazenylpyrazole precursors are reacted with azido(trimethyl)silane and trifluoroacetic acid (TFA) in methylene chloride at 50°C, followed by flash chromatography purification (cyclohexane/ethyl acetate gradients). Yields range from 76% to 88% depending on substituents (e.g., benzyl vs. 4-methylbenzyl groups) .
- Key Variables :
| Parameter | Example Conditions | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 50°C, 16 hours | 76–88 | |
| Solvent System | CH₂Cl₂ with TFA | — | |
| Purification | Silica gel chromatography | — |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on pyrazole (δ ~7.5 ppm, singlet) and pyridazine (δ ~150 ppm for carbonyl carbons) signals. Substituents (e.g., benzyl groups) show aromatic splitting patterns (δ 7.2–7.6 ppm) .
- IR Spectroscopy : Key peaks include nitrile (C≡N, ~2230 cm⁻¹) and carbonyl (C=O, ~1677 cm⁻¹) stretches .
- HRMS : Confirm molecular ion ([M]+) matching calculated masses (e.g., 224.0805 for C₁₁H₈N₆) .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data between synthesis batches of pyrazolylpyridazine derivatives?
- Methodological Answer : Batch-to-batch variability in NMR signals (e.g., aromatic proton shifts) may arise from:
- Solvent Effects : Chloroform-d vs. DMSO-d₆ can shift proton resonances by 0.1–0.3 ppm.
- Impurities : Trace solvents (e.g., ethyl acetate) or unreacted intermediates may obscure signals. Use preparative HPLC or repeated flash chromatography for purification .
- Tautomerism : Pyrazole and pyridazine rings may exhibit tautomeric equilibria, altering splitting patterns. Variable-temperature NMR can resolve dynamic effects .
Q. What computational strategies predict the reactivity of the pyridazine ring in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries (e.g., B3LYP/6-31G*) to assess electron density at the pyridazine N-1 position, a common site for alkylation.
- Molecular Docking : Study interactions with azetidine moieties to model steric constraints during coupling .
- SAR Analysis : Compare with analogs like 3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine, where chloro substitution enhances electrophilicity .
Q. How can the cyclization step for the azetidine moiety be optimized to reduce byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, flow chemistry (e.g., Omura-Sharma-Swern oxidation) improves reproducibility and reduces side reactions .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track azetidine formation and terminate reactions at optimal conversion .
- Byproduct Identification : LC-MS or GC-MS can detect intermediates (e.g., uncyclized amines), guiding solvent selection (e.g., DMF vs. THF) .
Contradictions and Open Challenges
- Stereochemical Control : The azetidine moiety’s stereochemistry is rarely reported in synthesis protocols. Chiral HPLC or circular dichroism (CD) may be needed for enantiopure derivatives .
- Biological Activity Gaps : While pyrazolylpyridazine scaffolds are known for kinase inhibition, no data exists for this specific hybrid. Prioritize in vitro assays (e.g., IC₅₀ against cancer cell lines) paired with molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
